N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine
Overview
Description
N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine is an organic compound with the molecular formula C14H19BrFNO This compound is characterized by the presence of a bromo and fluoro substituent on a phenoxyethyl group, which is attached to a cyclohexanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical compounds.
Medicine: Research into its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopropanamine
- N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine
- N-(2-(4-bromo-2-fluorophenoxy)ethyl)cycloheptanamine
Uniqueness
N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine is unique due to its specific combination of bromo and fluoro substituents on the phenoxyethyl group and the cyclohexanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFNO/c15-11-6-7-14(13(16)10-11)18-9-8-17-12-4-2-1-3-5-12/h6-7,10,12,17H,1-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXQJIDDEVZJRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCOC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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